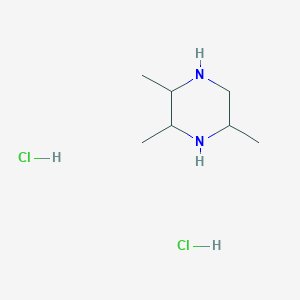

2,3,5-Trimethylpiperazine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

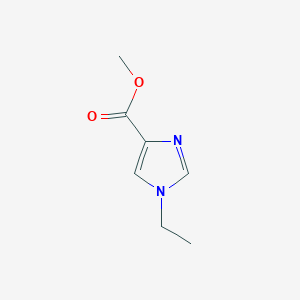

2,3,5-Trimethylpiperazine;dihydrochloride is a chemical compound with the CAS Number: 2470440-87-8 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of this compound is 201.14 . The InChI Code is 1S/C7H16N2.2ClH/c1-5-4-8-6(2)7(3)9-5;;/h5-9H,4H2,1-3H3;2*1H and the InChI key is ZHCZNCAXLOYMRK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

2,3,5-Trimethylpiperazine;dihydrochloride is utilized in the synthesis of complex organic molecules. For instance, the synthesis and characterization of cis-tetracarbonylpyrazinetrimethylphosphitetungsten(0), a stable carbonyl-pyrazine-metal(0) complex, demonstrate the compound's role in stabilizing carbonyl–pyrazine–metal(0) complexes through the introduction of trimethylphosphite as a donor ligand (Alper, Kayran, & Özkar, 2006). Similarly, the preparation of 1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine from 3,4,5-trimethoxylaldehyde illustrates the compound's utility in asymmetric synthesis through a multi-step process with a yield of 40.1% (Xi-quan, 2009).

Antimicrobial Activities

Research into the antimicrobial properties of piperazine derivatives, including those of 2,3,5-Trimethylpiperazine, has shown promising results. For example, derivatives of chitosan incorporating methylpiperazine, mono-quaternary dimethylpiperazine, and di-quaternary trimethylpiperazine showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives displaying minimum inhibitory concentration (MIC) values as low as 8 μg/ml (Másson et al., 2008).

Material Science Applications

In the field of material science, this compound plays a role in the preparation of thin film composite membranes. These membranes have been applied in desalting and separation processes, demonstrating the compound's importance in enhancing the hydrophilicity and molecular weight cut-off values of membranes for improved separation efficiency (Vyas & Ray, 2015).

Drug Discovery

In drug discovery, derivatives of this compound have been investigated for their potential as dual 5-HT1A and 5-HT7 antagonists. These studies have revealed potent antidepressant-like and anxiolytic-like activities in animal models, highlighting the compound's relevance in the development of new therapeutic agents (Pytka et al., 2015).

Safety and Hazards

The safety information for 2,3,5-Trimethylpiperazine;dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

2,3,5-trimethylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-5-4-8-6(2)7(3)9-5;;/h5-9H,4H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCZNCAXLOYMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(N1)C)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2669911.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2669918.png)

![N-(1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2669919.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)

![2-methyl-octahydro-1H-[1,4]diazino[1,2-a]pyrazinedihydrochloride](/img/structure/B2669925.png)

![5-(4-methylbenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2669926.png)

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N,2,2-trimethylpropanamide](/img/structure/B2669928.png)

![N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2669930.png)